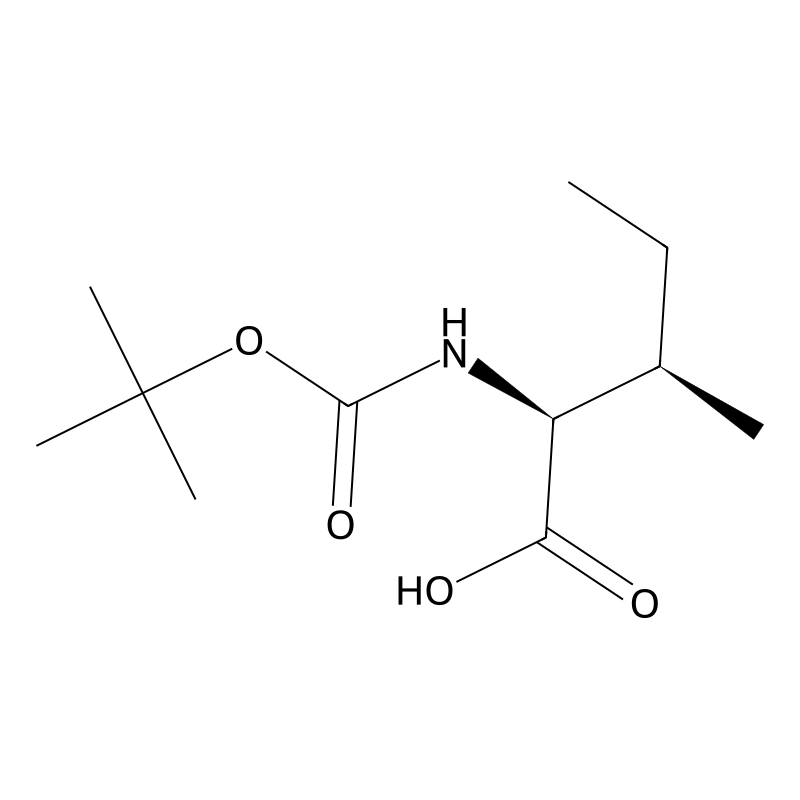

Boc-allo-Ile-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Boc-allo-Ile-OH (CAS 35264-07-4) is a highly specialized, N-tert-butoxycarbonyl protected non-canonical amino acid featuring the (2S, 3R) stereoconfiguration. Unlike standard L-isoleucine (2S, 3S), the inverted stereocenter at the beta-carbon of allo-isoleucine radically alters the backbone conformational propensities and side-chain spatial orientation of incorporated peptides [1]. In industrial and advanced academic procurement, this compound is primarily sourced as an essential building block for the total synthesis of naturally occurring cyclic depsipeptides, microbial metabolites, and conformationally constrained peptidomimetics. The Boc protecting group specifically enables orthogonal synthesis strategies, particularly in solution-phase peptide synthesis (SPPS) where base-sensitive linkages preclude the use of Fmoc chemistry [1].

Procurement Fit

Stereochemical-control workflow for backbone engineering

Diastereomer of proteinogenic L-isoleucine; conformation differs

Substituting Boc-allo-Ile-OH with the more common and less expensive Boc-Ile-OH is a critical failure point in the synthesis of target-specific therapeutics. The beta-carbon stereochemistry strictly dictates the secondary structure of the peptide; using standard isoleucine introduces steric clashes and alters Ramachandran plot preferences, leading to completely different 3D conformations. In documented syntheses of natural products like Hirsutellide A, substituting allo-isoleucine with standard isoleucine yields a stereoisomer that completely loses its antimycobacterial efficacy[1]. Furthermore, attempting to substitute with Fmoc-allo-Ile-OH in depsipeptide synthesis often fails because the basic conditions required for Fmoc deprotection (e.g., 20% piperidine) can cleave the sensitive ester bonds within the depsipeptide backbone, making the acid-labile Boc-derivative the only viable procurement choice for these specific synthetic routes [1].

Substitution Risk

Target

Boc-allo-Ile-OH (2S,3R) – reported distinct peptide backbone conformation, CD signature, and β-sheet hydrogen bonding

Chiral SPPS building block

Common substitute

Boc-L-Ile-OH (2S,3S) – identical mass and Boc protection, but divergent folding, IR bands, and crystal packing

May shift conformational outcome

Diastereomeric substitution alters backbone geometry and aggregation; procurement based on molecular formula alone may not preserve structural design intent.

Stereochemistry Impact on Antimycobacterial Potency

The beta-carbon stereocenter of isoleucine derivatives acts as a strict determinant for the biological activity of synthesized cyclic hexadepsipeptides. In the total synthesis of Hirsutellide A, utilizing Boc-allo-Ile-OH ensures the correct (2S, 3R) configuration, yielding a product with an antimycobacterial minimum inhibitory concentration (MIC) of 6–12 μg/mL against M. tuberculosis H37Ra [1]. In contrast, substitution with standard Boc-Ile-OH produces a (2S, 3S) stereoisomer that exhibits a complete loss of antimycobacterial potency[1].

| Evidence Dimension | Antimycobacterial potency (MIC against M. tuberculosis) |

| Target Compound Data | 6–12 μg/mL (via Boc-allo-Ile-OH incorporation) |

| Comparator Or Baseline | Complete loss of potency (via Boc-Ile-OH incorporation) |

| Quantified Difference | >100% loss of target activity when substituting the diastereomer |

| Conditions | Solution-phase synthesis of Hirsutellide A stereoisomers tested against M. tuberculosis H37Ra. |

Buyers synthesizing specific microbial metabolites or targeted peptidomimetics must procure the exact allo-diastereomer to avoid total failure in downstream biological assays.

Boc vs. Fmoc Protection in Depsipeptide Assembly

The synthesis of cyclic depsipeptides requires protecting group strategies that do not degrade ester linkages during deprotection cycles. Boc-allo-Ile-OH utilizes acidolytic deprotection (typically using trifluoroacetic acid, TFA), which leaves the base-sensitive ester bonds of the depsipeptide backbone intact [1]. Conversely, deploying Fmoc-allo-Ile-OH necessitates base-catalyzed deprotection (e.g., piperidine), which significantly increases the risk of premature ester hydrolysis and side-chain epimerization, drastically reducing the overall yield of the macrocyclic precursor.

| Evidence Dimension | Backbone stability during deprotection |

| Target Compound Data | Ester bonds remain intact under acidic TFA cleavage (Boc strategy) |

| Comparator Or Baseline | High risk of ester hydrolysis under basic piperidine cleavage (Fmoc strategy) |

| Quantified Difference | Prevention of backbone degradation during multi-step synthesis |

| Conditions | Deprotection steps in the solution-phase synthesis of cyclic hexadepsipeptides. |

For procurement teams sourcing materials for depsipeptide synthesis, the Boc-protected variant is essential to prevent catastrophic yield losses associated with basic deprotection conditions.

Coupling Efficiency in Hindered Depsipeptide Synthesis

Beta-branched amino acids like allo-isoleucine present significant steric hindrance during amide bond formation. Procuring pre-protected Boc-allo-Ile-OH enables the use of highly efficient coupling protocols in solution-phase synthesis. In the optimized assembly of depsipeptide precursors, utilizing Boc-protected building blocks with HATU/DIPEA achieves rapid coupling (e.g., 88% yield in 2 hours) [1]. In contrast, relying on traditional DCC coupling methodologies extends reaction times to 24 hours and suppresses yields to 72% due to incomplete conversion and side reactions [1].

| Evidence Dimension | Reaction time and yield in depsipeptide precursor coupling |

| Target Compound Data | 88% yield in 2 hours (Boc-strategy with HATU) |

| Comparator Or Baseline | 72% yield in 24 hours (Standard DCC coupling baseline) |

| Quantified Difference | 16% absolute yield increase and 12x reduction in reaction time |

| Conditions | Solution-phase peptide coupling of sterically hindered precursors. |

Purchasing the high-purity, pre-protected Boc-derivative directly reduces manufacturing bottlenecks and material waste in complex peptide syntheses.

NMR-Based Epimerization Tracking

Monitoring epimerization during aggressive peptide coupling is vital for quality control in manufacturing. The alpha-proton chemical shifts of allo-isoleucine derivatives are distinctly resolved from standard isoleucine derivatives in 1H NMR. For instance, in CDCl3, the alpha-proton of allo-isoleucine derivatives appears at ~4.7 ppm, separated by ~0.1 to 0.2 ppm from the corresponding isoleucine peak [1]. This distinct spectral signature allows analytical chemists to precisely quantify epimerization without requiring destructive peptide hydrolysis or complex chiral derivatization.

| Evidence Dimension | Alpha-proton chemical shift resolution (1H NMR in CDCl3) |

| Target Compound Data | Distinct quantifiable peak at ~4.7 ppm |

| Comparator Or Baseline | Overlapping or indistinguishable peaks if stereochemistry is uncontrolled |

| Quantified Difference | ~0.1 - 0.2 ppm separation enabling direct integration |

| Conditions | Non-destructive 1H NMR analysis of peptide coupling products. |

Provides a robust, non-destructive analytical method for QA/QC departments to verify stereochemical integrity batch-to-batch.

Cyclic Depsipeptide Total Synthesis

Boc-allo-Ile-OH is the critical precursor for synthesizing microbial metabolites and cyclic hexadepsipeptides, such as Hirsutellide A and sporidesmolides [1]. Its specific (2S, 3R) stereochemistry is required to achieve the correct macrocyclic conformation and biological activity, while the Boc protecting group allows for TFA-mediated deprotection that strictly avoids the cleavage of base-sensitive ester bonds within the depsipeptide sequence.

Stereospecific Peptidomimetics & Beta-Turn Inducers

Due to the inverted stereocenter at the beta-carbon, allo-isoleucine exhibits unique Ramachandran plot preferences compared to standard L-isoleucine. Boc-allo-Ile-OH is utilized in the design of peptidomimetics where specific backbone constraints or beta-turn inductions are required to optimize receptor binding affinity, making it a highly specialized tool for structure-activity relationship (SAR) campaigns in drug discovery [1].

Solution-Phase Synthesis of Antimycobacterial Agents

In industrial and advanced academic settings, Boc-allo-Ile-OH is preferred for the solution-phase assembly of complex, sterically hindered peptide therapeutics. The pre-protected building block is highly compatible with efficient coupling reagents like HATU/DIPEA, ensuring rapid reaction kinetics and high yields (often >85%) while minimizing the risk of epimerization during the multi-step synthesis of antimycobacterial agents [1].

Application Fit Matrix

XLogP3

Wikipedia

Explore Compound Types